molecular formula C9H17NO2 B14287807 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one CAS No. 113946-52-4

4-[(4-Hydroxybutyl)amino]pent-3-en-2-one

Cat. No.: B14287807
CAS No.: 113946-52-4
M. Wt: 171.24 g/mol
InChI Key: PORKUHMQEWQOGZ-UHFFFAOYSA-N
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Description

4-[(4-Hydroxybutyl)amino]pent-3-en-2-one is an organic compound with a unique structure that includes both an amino group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one typically involves the reaction of a suitable precursor with 4-hydroxybutylamine. One common method is the condensation reaction between 4-hydroxybutylamine and pent-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a period of time. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. After the reaction, the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxybutyl)amino]pent-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the pent-3-en-2-one moiety can be reduced to form a saturated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated amine.

    Substitution: Formation of various substituted amines depending on the reagent used.

Scientific Research Applications

4-[(4-Hydroxybutyl)amino]pent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutylamine: Shares the hydroxybutyl group but lacks the pent-3-en-2-one moiety.

    Pent-3-en-2-one: Contains the enone structure but lacks the hydroxybutyl and amino groups.

Uniqueness

4-[(4-Hydroxybutyl)amino]pent-3-en-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions and properties.

Properties

CAS No.

113946-52-4

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-(4-hydroxybutylamino)pent-3-en-2-one

InChI

InChI=1S/C9H17NO2/c1-8(7-9(2)12)10-5-3-4-6-11/h7,10-11H,3-6H2,1-2H3

InChI Key

PORKUHMQEWQOGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)NCCCCO

Origin of Product

United States

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